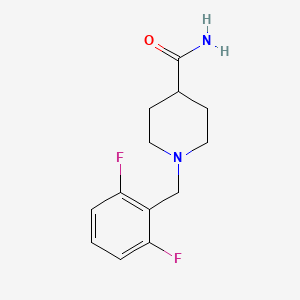
1-(2,6-difluorobenzyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-difluorobenzyl)-4-piperidinecarboxamide, also known as DF-MPJC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamide derivatives and has been studied extensively for its mechanism of action and physiological effects.
作用機序
The mechanism of action of 1-(2,6-difluorobenzyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act on various receptors in the brain and body. This compound has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes, including neurotransmitter release, ion channel modulation, and cell survival. This compound has also been shown to modulate the activity of the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. In neuroscience, this compound has been shown to increase the levels of neurotrophic factors, such as BDNF, which are involved in the growth and survival of neurons. This compound has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation.
実験室実験の利点と制限
1-(2,6-difluorobenzyl)-4-piperidinecarboxamide has several advantages for use in scientific research. It is a highly pure compound that can be synthesized in large quantities. It has also been shown to have low toxicity and is well-tolerated in animal models. However, there are also some limitations to its use. This compound has a short half-life, which can make it difficult to study its long-term effects. It also has limited solubility in water, which can make it challenging to administer in certain experiments.
将来の方向性
There are several future directions for research on 1-(2,6-difluorobenzyl)-4-piperidinecarboxamide. In neuroscience, further studies are needed to understand the mechanism of action of this compound and its potential therapeutic applications for anxiety and depression. In cancer research, studies are needed to determine the efficacy of this compound in combination with other cancer treatments. In cardiovascular disease, studies are needed to determine the optimal dosage and administration of this compound for therapeutic use. Additionally, further research is needed to develop new synthesis methods for this compound that can improve its solubility and half-life.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been studied extensively for its mechanism of action and physiological effects in various areas of research, including neuroscience, cancer research, and cardiovascular disease. While there are some limitations to its use, this compound has several advantages for use in scientific research and has several future directions for research.
合成法
1-(2,6-difluorobenzyl)-4-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2,6-difluorobenzylamine with piperidine-4-carboxylic acid. The reaction is carried out under controlled conditions and yields a pure form of this compound. The purity of the compound is crucial for its use in scientific research.
科学的研究の応用
1-(2,6-difluorobenzyl)-4-piperidinecarboxamide has been studied for its potential therapeutic applications in various areas of research, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models. In cancer research, this compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. In cardiovascular disease, this compound has been shown to have protective effects on the heart and reduce the risk of heart failure.
特性
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O/c14-11-2-1-3-12(15)10(11)8-17-6-4-9(5-7-17)13(16)18/h1-3,9H,4-8H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNUYBJUXGGKHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(cyclopropylmethyl)piperazine](/img/structure/B4948392.png)
![2-[2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]-N-(4-fluorobenzyl)ethanamine](/img/structure/B4948394.png)
![4-[4-(benzyloxy)-3-methoxybenzyl]-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B4948407.png)
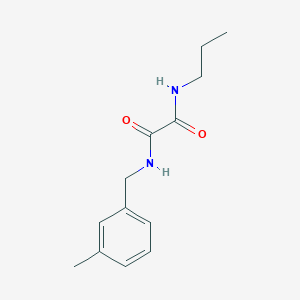
![benzyl 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4948419.png)
![4-(4-fluorophenyl)-9-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4948422.png)
![methyl 4-chloro-3-[(4-{[(4-methylphenyl)thio]methyl}benzoyl)amino]benzoate](/img/structure/B4948426.png)
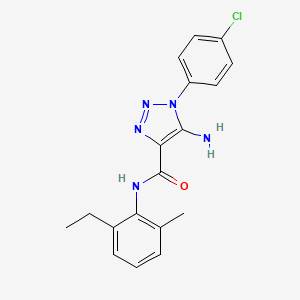
![N-[3-(dimethylamino)-2,2-dimethylpropyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4948448.png)

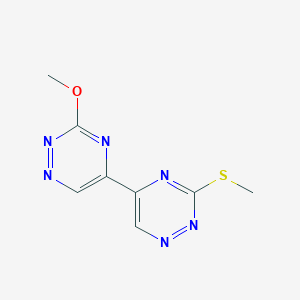
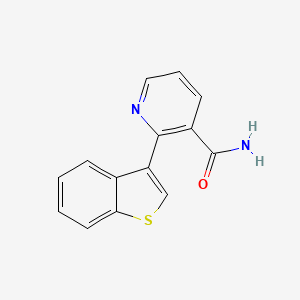
![2-[(2-chlorobenzyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}acetamide](/img/structure/B4948478.png)
